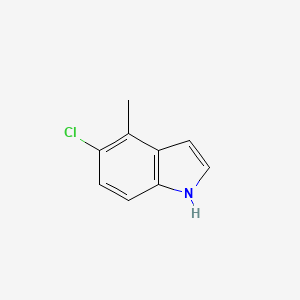

5-chloro-4-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQXWKFPMLJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 5 Chloro 4 Methyl 1h Indole and Its Structural Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

Classical methods for indole synthesis have been refined over the years and remain cornerstones of organic synthesis. Alongside these, contemporary methods offer alternative pathways, often with improved efficiency and milder reaction conditions.

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for preparing indoles. alfa-chemistry.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.combyjus.com

For the synthesis of 5-chloro-4-methyl-1H-indole, the Fischer indole synthesis would utilize (4-chloro-3-methylphenyl)hydrazine (B1611286) and a suitable carbonyl compound. The reaction is versatile and can be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions can influence the yield and purity of the final product. wikipedia.org A three-component approach to the Fischer indole synthesis has also been developed, which involves the reaction of nitriles, organometallic reagents, and arylhydrazine hydrochloride salts in an efficient one-pot process. nih.gov

Mechanism of the Fischer Indole Synthesis:

Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. alfa-chemistry.com

Tautomerization and nih.govnih.gov-Sigmatropic Rearrangement: The hydrazone tautomerizes to an enamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. alfa-chemistry.com

Cyclization and Ammonia (B1221849) Elimination: The resulting intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring. alfa-chemistry.com

Unsymmetrical ketones can lead to the formation of regioisomeric products, and the selectivity is dependent on factors such as the acidity of the medium and steric effects. thermofisher.com

Various ring-closing reactions provide alternative routes to halogenated and alkyl-substituted indoles. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final cyclization step. For instance, a cascade oxidative cyclization/halogenation of 2-alkenylanilines mediated by PIDA (phenyliodine diacetate) and a halide source like LiBr or KI can produce 3-haloindoles. acs.org

Another approach involves the intramolecular cyclization of appropriately substituted anilines. For example, the synthesis of N-(o-tert-butylphenyl)indole derivatives has been achieved through palladium-catalyzed asymmetric 5-endo-hydroaminocyclization of N-(o-tert-butylphenyl)-2-alkynylanilines. mdpi.com

Advanced Metal-Catalyzed Coupling Reactions in the Formation of Indole Systems

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the formation of complex molecules like substituted indoles. mdpi.com

Palladium catalysts are widely used for constructing carbon-carbon and carbon-heteroatom bonds necessary for indole synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the key aniline (B41778) precursor for subsequent cyclization. A modified Fischer indole synthesis can be achieved through a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

Palladium-catalyzed cycloisomerization of ynamides is another powerful strategy for constructing the indole nucleus. nih.gov Furthermore, a combination of palladium and photoredox catalysis enables the direct C-H olefination of aromatic enamines to synthesize a variety of indole derivatives under mild conditions. nih.gov

Direct C-H activation has emerged as a step-economical and efficient strategy for the synthesis and functionalization of indoles, as it avoids the need for pre-functionalized starting materials. mdpi.comresearchgate.net Transition metals like palladium, ruthenium, and cobalt are commonly used to catalyze these transformations. mdpi.comacs.orgchemistryviews.org

Palladium-catalyzed C-H activation can be used to form the indole core from readily available starting materials. acs.org For example, a palladium-catalyzed C-H activation and bisamination sequence of vinyl bromides with diaziridinone provides a route to various aryl-substituted indoles. acs.org Transition metal-catalyzed C-H activation strategies that utilize directing groups have been developed for the regioselective synthesis of indoles. researchgate.net

Regioselective Installation of Substituents on the Indole Ring

The regioselective introduction of substituents onto the indole ring is crucial for synthesizing specifically substituted indoles like this compound. The inherent nucleophilicity of the indole ring, particularly at the C3 position, often dictates the site of electrophilic substitution. researchgate.net

To achieve substitution at other positions, various strategies are employed. For instance, Friedel-Crafts alkylation of indoles with trichloroacetimidates can be used to introduce alkyl groups, with the selectivity often favoring the C3 position. nih.gov However, by blocking the C3 position or by using specific directing groups, functionalization at other positions can be achieved.

The presence of an electron-withdrawing group at the C2 position can increase the acidity of the N-H bond and direct reactions to the nitrogen atom. researchgate.netnih.gov In the case of 4-substituted indoles, cyclization reactions can occur at either the C3 or C5 position, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents. beilstein-journals.orgnih.gov For example, the absence of an electron-donating group in the indole's benzene (B151609) ring generally favors C3 regioselective cyclization for forming rings larger than six members. nih.gov

Strategies for Selective Chlorination at the C-5 Position

Achieving selective chlorination at the C-5 position of a 4-methyl-1H-indole scaffold requires overcoming the intrinsic reactivity of the C-3 position. Direct chlorination of an unprotected 4-methylindole (B103444) often leads to a mixture of products with C-3 chlorination being a major side reaction. Therefore, strategic approaches are necessary to direct the halogenation to the desired C-5 position.

One primary strategy involves the use of a protecting group on the indole nitrogen . N-protection reduces the nucleophilicity of the pyrrole (B145914) ring, thereby decreasing the reactivity of the C-3 position and allowing for electrophilic substitution on the benzene ring to become more competitive. Common protecting groups like acetyl, tosyl, or triisopropylsilyl (TIPS) can be employed. Following N-protection of 4-methyl-1H-indole, electrophilic chlorinating agents can be used.

Another effective strategy is to begin the synthesis with a precursor that is already chlorinated at the desired position. For instance, a synthetic route can be designed starting from an appropriately substituted aniline, such as 2-amino-5-chlorotoluene, which already contains the required chloro and methyl substituents in the correct relative positions. This aniline can then be converted into the indole ring through established methods like the Fischer, Bartoli, or Larock indole synthesis. The synthesis of the related Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, for example, begins with a pre-functionalized 4-chloro-3-fluoroaniline, highlighting the utility of this "precursor" approach. acs.org

Modern methods for regioselective halogenation are also being explored. While direct C-5 chlorination remains challenging, protocols for regioselective C-5 iodination have been developed, which proceed under mild, metal-free conditions. rsc.org These methods offer a pathway to C-5 functionalized indoles, as the iodo group can be subsequently converted to other functionalities. The principles from these methods, often involving specific reagents that favor radical pathways or unique transition states, could potentially be adapted for chlorination.

Table 1: Common Reagents for Electrophilic Chlorination of Indoles

| Reagent | Notes on Application |

|---|

Methodologies for Methylation at the C-4 Position

Methylation at the C-4 position of a 5-chloro-1H-indole scaffold is a C-H functionalization reaction on the electron-rich benzene portion of the indole. This transformation is challenging due to the lower intrinsic reactivity of the C-4 position compared to the pyrrole ring and even other positions on the benzene ring. Consequently, most successful methods rely on directed C-H activation strategies.

This approach typically involves the installation of a directing group (DG) on the indole core, which chelates to a transition metal catalyst and positions it in close proximity to the C-4 C-H bond, facilitating its selective activation.

Key strategies include:

N-Directing Groups: A directing group attached to the indole nitrogen can facilitate C-H functionalization at the C-7 position. However, by introducing a directing group at the C-3 position, the catalytic activity can be steered towards the C-4 position. For example, a removable pivaloyl directing group at the C-3 position has been successfully used to achieve site-selective arylation at the C-4 and C-5 positions. nih.gov This principle can be extended to methylation.

Transition Metal Catalysis: Rhodium acs.orgrsc.org and Iridium acs.org catalysts have proven effective for directing C-H functionalization to the C-4 position of indoles. These reactions often utilize a directing group, such as an oxime at the C-3 position, to achieve high regioselectivity. rsc.org After the C-4 methylation is complete, the directing group can be removed.

Transition-Metal-Free Borylation: A metal-free strategy involves the directed C-H borylation of the C-4 position using reagents like BBr₃, guided by a pivaloyl group at the C-3 position. nih.gov The resulting boronic ester at C-4 can then be subjected to a Suzuki cross-coupling reaction with a methylating agent to install the methyl group.

Table 2: Selected Methodologies for Directed C-4 Functionalization of Indoles

| Catalytic System | Directing Group | Functionalization Type | Reference |

|---|

N-Functionalization Techniques for this compound

Functionalization of the nitrogen atom of the indole ring is a crucial step for modulating the biological and chemical properties of the molecule. Several robust methods exist for the N-functionalization of indoles, which are broadly applicable to the this compound scaffold. These techniques primarily include N-alkylation, N-arylation, and N-sulfonylation.

N-Alkylation: This involves the formation of a bond between the indole nitrogen and an alkyl group. Traditional methods often use a strong base (e.g., sodium hydride) to deprotonate the indole N-H, followed by reaction with an alkyl halide. More advanced methods utilize transition metal catalysis. Copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones provides an efficient route to a wide variety of N-alkylated indoles. researchgate.net Another innovative approach is the enantioselective aza-Wacker reaction, which allows for the N-alkylation of indoles with alkenols using a palladium catalyst. nih.gov

N-Arylation: The introduction of an aryl group onto the indole nitrogen is commonly achieved via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods. Modern iterations of these reactions employ specialized ligands to facilitate the coupling of indoles with aryl halides (iodides, bromides, and even chlorides) under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.orgacs.orgnih.gov

N-Sulfonylation: This involves attaching a sulfonyl group (e.g., tosyl or mesyl) to the indole nitrogen, which often serves as a protecting group or as a key functional moiety in pharmacologically active compounds. The reaction is typically carried out by deprotonating the indole with a base like sodium hydride, followed by the addition of a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride). This method has been explicitly demonstrated for the tosylation of 5-chloroindole, yielding the N-tosylated product in high yield. nih.gov

Table 3: Summary of N-Functionalization Techniques for Indoles

| Functionalization | Key Reagents/Catalyst | Method Type | Reference |

|---|

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indole derivatives to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netingentaconnect.com These principles can be applied to various stages of the synthesis of this compound analogues.

Key green chemistry approaches relevant to indole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle. Water has been used as a solvent for some indole syntheses, such as Br₂-catalyzed preparations of bis(indolyl)methanes. nih.gov Other alternatives include ionic liquids and deep-eutectic liquids.

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating. tandfonline.com Ultrasound-assisted synthesis is another energy-efficient technique.

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) is fundamental to green chemistry. This includes the use of highly efficient transition metal catalysts, as well as the development of nanocatalysts and green catalysts (e.g., Schiff base complexes) which can be easily recovered and reused. beilstein-journals.org

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) minimizes waste and simplifies purification. This approach has been successfully applied to the synthesis of various indole derivatives, often in conjunction with microwave heating or mechanochemistry (ball milling). tandfonline.combeilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes that can be used to build complex indole analogues. researchgate.net

Table 4: Green Chemistry Approaches in Indole Synthesis

| Principle/Technique | Advantages | Reference |

|---|

Reactivity and Functionalization of the 5 Chloro 4 Methyl 1h Indole Core

Electrophilic Aromatic Substitution Patterns on 5-Chloro-4-methyl-1H-indole

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles, typically occurring at the C-3 position due to the high electron density of the pyrrole (B145914) ring, which can stabilize the cationic intermediate (arenium ion). wikipedia.orgresearchgate.net In the case of this compound, the substituents on the carbocyclic ring further modulate this intrinsic reactivity.

The regiochemical outcome of electrophilic substitution on the this compound ring is a result of the combined directing effects of the methyl and chloro substituents, alongside the inherent reactivity of the indole (B1671886) nucleus.

Indole Nucleus Effect : The indole ring system is highly activated towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density, particularly at the C-3 position. Attack at C-3 leads to a more stable carbocation intermediate where the positive charge is delocalized over the nitrogen and C-2 atoms without disrupting the aromaticity of the benzene (B151609) ring. nih.gov Attack at C-2 is less favored, and substitution on the benzene ring requires harsher conditions or blocking of the more reactive pyrrole positions.

C-4 Methyl Group Effect : The methyl group is an activating group that donates electron density through a positive inductive effect (+I) and hyperconjugation. libretexts.org As an ortho-, para-director, it activates the C-3 and C-5 positions relative to its location. Given its position at C-4, it strongly activates the C-3 position (ortho) and the C-5 position (para).

C-5 Chloro Group Effect : The chlorine atom exhibits a dual electronic effect. It is an electron-withdrawing group through its inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it is also an electron-donating group through resonance (+R) due to its lone pairs, directing incoming electrophiles to the ortho and para positions (C-4 and C-6). lkouniv.ac.in

Combined Influence on Regioselectivity: The concerted influence of these factors leads to a clear hierarchy of reactive sites on the this compound core.

C-3 Position : This position is overwhelmingly the most reactive site. Its high intrinsic nucleophilicity is further enhanced by the activating effect of the C-4 methyl group. This makes C-3 the primary target for a wide range of electrophiles under mild conditions.

C-2 Position : If the C-3 position is blocked by a substituent, electrophilic attack can occur at the C-2 position. However, this is significantly less favorable than C-3 substitution.

Benzene Ring Positions (C-6 and C-7) : Functionalization on the carbocyclic ring is challenging due to the deactivating inductive effect of the chloro group and the superior reactivity of the pyrrole ring. The C-6 position is moderately activated in a para-like fashion by the nitrogen atom and ortho to the deactivating chloro group. The C-7 position is sterically hindered by the adjacent C-4 methyl group and influenced by the N-H group, making it a potential site for functionalization via directed metalation rather than standard electrophilic substitution.

Achieving selective functionalization at specific positions of the this compound core requires careful choice of reagents and reaction conditions.

C-3 Functionalization : This is the most straightforward transformation. Reactions such as Vilsmeier-Haack formylation (using POCl₃/DMF), Mannich reaction, and alkylation with electron-deficient alkenes proceed readily and with high regioselectivity at the C-3 position. chemrxiv.orgchemrxiv.org For instance, reaction with α-heteroaryl-substituted methyl alcohols under metal-free conditions can achieve C-3 alkylation. chemrxiv.orgchemrxiv.org

C-2 Functionalization : To achieve substitution at C-2, the C-3 position must typically be occupied. Alternatively, certain reactions, like lithiation followed by quenching with an electrophile, can favor the C-2 position, especially if the nitrogen is protected with a suitable directing group.

Nucleophilic Reactions and Transformations

The primary site for nucleophilic attack on the this compound scaffold is the nitrogen atom of the pyrrole ring. The N-H proton is weakly acidic (pKa ≈ 16-17) and can be removed by a moderately strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to generate a highly nucleophilic indolide anion. youtube.comnih.gov

This anion readily participates in SN2 reactions with various electrophiles, providing a reliable method for N-functionalization.

N-Alkylation : The reaction of the deprotonated indole with alkyl halides is a common method for introducing alkyl groups at the N-1 position. youtube.comnih.gov The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions. For example, using NaH in an aprotic polar solvent like DMF or THF is a standard protocol. youtube.com

N-Acylation and N-Sulfonylation : The indolide anion can also be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., tosyl chloride), to yield N-protected indoles. nih.gov These protecting groups are often employed to increase the stability of the indole ring or to direct subsequent functionalization reactions.

Nucleophilic aromatic substitution (SNAr) on the carbocyclic ring, involving the displacement of the C-5 chloro group, is generally not feasible. SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring, which are absent in this molecule.

Directed Metalation and Cross-Coupling Reactions on the this compound Scaffold

Modern synthetic methods, including directed metalation and palladium-catalyzed cross-coupling, have become indispensable for the precise functionalization of heterocyclic scaffolds like this compound.

The C-5 chloro group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems using bulky, electron-rich phosphine ligands have made their use routine. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples the C-5 position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govwikipedia.org This method is widely used to form aryl-aryl or aryl-heteroaryl bonds and is known for its high functional group tolerance. For chloroindoles, catalyst systems like Pd(OAc)₂ with ligands such as XPhos or SPhos are effective. nih.gov

Stille Coupling : The Stille reaction involves the coupling of the C-5 chloro group with an organotin compound. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of Stille coupling is the stability and commercial availability of many organostannane reagents. However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling : This reaction facilitates the formation of a C-C triple bond by coupling the C-5 position with a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free conditions have been developed to avoid the undesirable homocoupling of alkynes. acs.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions at the C-5 Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille | R-Sn(Bu)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |

| Sonogashira | R-C≡C-H | Pd(0)/Cu(I), Base (e.g., Amine) | C(sp²)-C(sp) |

Direct C-H functionalization has emerged as a powerful strategy to modify aromatic rings without pre-functionalization (e.g., halogenation). This approach offers greater atom economy and can provide access to isomers that are difficult to obtain through classical methods. The key to achieving regioselectivity is the use of a directing group (DG). baranlab.orgorganic-chemistry.orgwikipedia.org

For the this compound scaffold, a directing group must first be installed, typically on the nitrogen atom after deprotonation.

N-Protecting Groups as DGs : Many N-protecting groups can also serve as directing groups. For example, a pivaloyl or a di-tert-butylphosphinoyl (P(O)tBu₂) group on the indole nitrogen can direct a palladium catalyst to the C-7 position for arylation, olefination, or acylation. nih.govresearchgate.net

Metalation-Based Functionalization : In a process known as Directed ortho-Metalation (DoM), a directing group coordinates to an organolithium reagent, facilitating deprotonation at the nearest ortho position. baranlab.orgorganic-chemistry.orgwikipedia.orguwindsor.caharvard.edu For an N-protected indole, a suitable DG can direct lithiation to the C-2 or C-7 positions. The resulting aryllithium species can then be trapped with a wide variety of electrophiles. For instance, an N-amide or N-carbamate group can effectively direct metalation to the C-7 position.

The functionalization of the C-4 and C-6 positions via C-H activation is more challenging. However, specialized directing groups and catalyst systems are being developed. For example, installing a directing group at the C-3 position has been shown to enable C-4 functionalization, while certain copper-catalyzed reactions using an N-P(O)tBu₂ directing group can favor the C-6 position. nih.govresearchgate.netnih.gov

Derivatization Strategies for the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule. Key derivatization strategies include alkylation, acylation, and sulfonylation.

N-alkylation and N-acylation of the indole core are fundamental transformations that introduce alkyl and acyl groups, respectively, onto the indole nitrogen. These reactions typically proceed via the deprotonation of the N-H bond by a suitable base to generate a more nucleophilic indolide anion, which then reacts with an electrophilic alkylating or acylating agent.

Alkylation: The alkylation of indoles can be achieved using various alkyl halides in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This classical approach provides a straightforward method for introducing a wide range of alkyl substituents. One-pot, three-component protocols, such as a Fischer indolisation followed by in-situ N-alkylation, have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. Weak electron-withdrawing groups, such as the chloro group at the 5-position, can influence the reactivity of the indole nitrogen. mdpi.com

Acylation: N-acylation introduces an acyl group to the indole nitrogen, a common motif in many pharmaceutical compounds. nih.gov While acylation can sometimes occur at the C3 position due to the high electron density of the pyrrole ring, selective N-acylation can be achieved under specific reaction conditions. nih.gov A notable method involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This approach offers good chemoselectivity for N-acylation. The reaction is believed to proceed through the deprotonation of the indole followed by a nucleophilic substitution reaction with the thioester. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound This table presents hypothetical yet chemically plausible reactions based on established methodologies for indole derivatization.

| Starting Material | Reagent | Conditions | Product |

|---|

Sulfonylation of the indole nitrogen involves the introduction of a sulfonyl group (e.g., tosyl, mesyl), which can serve as a protecting group or as a functional handle for further transformations. The reaction typically involves the deprotonation of the indole N-H with a strong base, followed by the addition of a sulfonyl chloride.

A common procedure for the sulfonylation of a chloro-substituted indole involves the use of sodium hydride (NaH) to deprotonate the indole in an ice bath, followed by the addition of the corresponding sulfonyl chloride, such as 4-methyl-benzene-1-sulfonyl chloride (tosyl chloride). nih.gov The reaction is typically carried out in a dry aprotic solvent like tetrahydrofuran (THF). nih.gov This method has been successfully applied to the tosylation of 5-chloroindole, yielding 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole. nih.gov The resulting N-sulfonylated indole is a stable, crystalline solid. nih.gov

Table 2: Sulfonylation of this compound This table is based on the reported sulfonylation of 5-chloroindole and adapted for this compound.

| Starting Material | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| This compound | 4-Methyl-benzene-1-sulfonyl chloride (Tosyl chloride) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C | 5-Chloro-4-methyl-1-(p-tolylsulfonyl)-1H-indole |

| This compound | Methanesulfonyl chloride (Mesyl chloride) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C | 1-(Methylsulfonyl)-5-chloro-4-methyl-1H-indole |

Annulation Reactions Leading to Fused Heterocyclic Systems from this compound Derivatives

Annulation reactions involving the this compound core are of significant interest as they lead to the formation of polycyclic heteroaromatic systems. These fused ring systems are often associated with diverse pharmacological activities.

Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered attention for their potential biological activities. nih.gov The synthesis of these systems can be achieved through various cyclization strategies starting from appropriately functionalized indole precursors. For instance, a palladium-catalyzed intramolecular arylation of a substituted pyrimidine tethered to an indole can lead to the formation of the pyrimido[4,5-b]indole scaffold. researchgate.net

While a direct synthesis from this compound is not explicitly detailed in the provided sources, a plausible route would involve the initial functionalization of the indole at the C3 position to introduce a suitable precursor for pyrimidine ring formation. For example, the synthesis of 5-chloro-2-phenyl-9H-pyrimido[4,5-b]indole has been reported, suggesting that a 5-chloro-substituted indole-3-carboxaldehyde could serve as a key intermediate in a multi-component reaction.

Table 3: Hypothetical Synthesis of a Pyrimido[4,5-b]indole Derivative This table outlines a plausible synthetic route based on known methodologies for constructing pyrimido[4,5-b]indoles.

| Precursor | Reagents | Conditions | Fused Product |

|---|---|---|---|

| This compound-3-carbaldehyde | Benzaldehyde, Ammonium Iodide, NaIO₄, I₂ | 1,2-Dichlorobenzene, 150 °C | 5-Chloro-4-methyl-2-phenyl-9H-pyrimido[4,5-b]indole |

The fusion of a pyrazole ring to the indole core results in pyrazolo-indole systems, which are another important class of heterocyclic compounds. The synthesis of these fused systems often involves the construction of the pyrazole ring onto the indole scaffold. A common strategy is the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species derived from the indole.

For example, starting with a 3-acylindole derivative of this compound, treatment with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) could generate a β-enaminoketone. Subsequent reaction of this intermediate with hydrazine hydrate would lead to the formation of the pyrazole ring fused to the indole core.

Table 4: Representative Synthesis of a Pyrazole-Fused Indole System This table presents a hypothetical yet chemically sound pathway for the synthesis of a pyrazole-fused indole.

| Starting Material | Reagents | Conditions | Fused Product |

|---|

Pyrano[3,4-b]indol-1(9H)-ones are another class of fused heterocyclic systems that can be synthesized from indole precursors. A key starting material for the construction of this scaffold is an indole-2-carboxylic acid.

One innovative approach is the rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org This method utilizes the carboxyl group as a directing group to activate C-H bonds, leading to the formation of the pyranone ring. acs.org Another effective method is the gold(III) chloride-catalyzed cycloisomerization of a 3-ethynyl-indole-2-carboxylic acid. nih.gov This reaction proceeds with high regioselectivity to afford the desired pyrano[3,4-b]indol-1(9H)-one. nih.gov

To apply these methods to the this compound core, one would first need to synthesize this compound-2-carboxylic acid. This precursor could then be subjected to the aforementioned cyclization conditions to yield the corresponding pyrano[3,4-b]indol-1(9H)-one.

Table 5: Synthesis of Pyrano[3,4-b]indol-1(9H)-ones from a this compound Derivative This table outlines the application of established synthetic methods to a derivative of the target indole.

| Starting Material | Reagents and Conditions | Fused Product |

|---|---|---|

| This compound-2-carboxylic acid | Styrene, [Cp*Rh(CH₃CN)₃][SbF₆]₂, Boc-Ala-OH, ⁿBu₄NOAc, K₂HPO₄, DMA/DMSO, electrolysis | 6-Chloro-7-methyl-3-phenyl-9H-pyrano[3,4-b]indol-1-one |

| 5-Chloro-4-methyl-3-(phenylethynyl)-1H-indole-2-carboxylic acid | AuCl₃, acetonitrile (B52724), reflux | 6-Chloro-7-methyl-4-phenyl-9H-pyrano[3,4-b]indol-1-one |

Advanced Analytical and Spectroscopic Characterization of 5 Chloro 4 Methyl 1h Indole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides precise chemical shift data, which is highly sensitive to the electronic environment of each nucleus. In 5-chloro-4-methyl-1H-indole, the positions of the chloro and methyl substituents on the benzene (B151609) ring, along with the inherent asymmetry of the indole (B1671886) nucleus, result in a unique spectral fingerprint.

The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the protons on the pyrrole (B145914) ring (H2, H3), the aromatic protons on the benzene ring (H6, H7), and the methyl group protons. The ¹³C NMR spectrum provides complementary data, showing separate resonances for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H (1) | ~8.10 (broad singlet) | - |

| C2 | - | ~123.0 |

| H2 | ~7.20 (multiplet) | - |

| C3 | - | ~101.5 |

| H3 | ~6.50 (multiplet) | - |

| C3a | - | ~128.0 |

| C4 | - | ~129.5 |

| 4-CH₃ | ~2.50 (singlet) | ~18.0 |

| C5 | - | ~125.5 |

| C6 | - | ~121.0 |

| H6 | ~7.10 (doublet) | - |

| C7 | - | ~110.0 |

| H7 | ~7.30 (doublet) | - |

Note: Predicted values are based on general principles of indole NMR spectroscopy and substituent effects. Actual values may vary depending on the solvent and experimental conditions. clockss.org

Advanced 2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the adjacent aromatic protons H6 and H7, confirming their connectivity on the benzene ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the methyl protons (4-CH₃) and the proton at the H3 position, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached (one-bond ¹H-¹³C correlation). researchgate.net It allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal at ~7.10 ppm would correlate with the carbon signal at ~121.0 ppm, assigning them to H6 and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.netresearchgate.net This is vital for piecing together the entire molecular structure. Key HMBC correlations for this compound would include:

Correlations from the methyl protons (4-CH₃) to carbons C3, C4, and C5, definitively placing the methyl group at the C4 position.

Correlations from the N-H proton to carbons C2, C3, C3a, and C7a, confirming the indole ring structure.

Correlations from H6 to carbons C4, C5, and C7a, verifying the substitution pattern on the benzene portion of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with very high precision. This allows for the calculation of its elemental formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₉H₈ClN), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Masses for this compound Isotopologues

| Ion Formula | Ion Type | Theoretical m/z |

|---|---|---|

| [C₉H₈³⁵ClN]⁺ | Molecular Ion [M]⁺ | 165.0345 |

| [C₉H₈³⁷ClN]⁺ | Molecular Ion [M]⁺ | 167.0316 |

| [C₉H₉³⁵ClN]⁺ | Protonated Molecule [M+H]⁺ | 166.0423 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly visible in the mass spectrum, with two peaks separated by two m/z units, further confirming the presence of a single chlorine atom in the molecule. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions (product ions) provide detailed structural information. researchgate.net The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is influenced by the stable indole core and the nature of the substituents. researchgate.net Common fragmentation pathways would likely include:

Loss of a Chlorine Atom: Cleavage of the C-Cl bond to yield an [M-Cl]⁺ ion.

Loss of a Methyl Radical: Fission of the C-CH₃ bond to produce an [M-CH₃]⁺ ion.

Pyrrole Ring Cleavage: Indole derivatives can undergo characteristic fragmentation involving the cleavage of the pyrrole ring, often leading to the loss of HCN or related fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. montclair.edu These methods are complementary and offer a detailed fingerprint of the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly effective for identifying non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy.

For this compound, characteristic vibrational bands can be assigned to specific functional groups and parts of the molecule. mdpi.comresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch | 3400 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1620 - 1450 | IR, Raman |

| N-H Bend | 1550 - 1480 | IR |

| C-N Stretch | 1350 - 1250 | IR |

The precise frequencies and intensities of these bands provide a unique spectroscopic signature for this compound, allowing for its identification and characterization. acs.orgnih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides precise data on molecular geometry, conformation, and the intermolecular forces that govern crystal packing. For derivatives of 5-chloro-1H-indole, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures and understanding their solid-state behavior.

Through X-ray analysis, the precise spatial orientation of atoms and the geometric parameters of indole derivatives can be established. Studies on compounds such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and ethyl 5-chloro-1H-indole-2-carboxylate reveal key structural features. For instance, the indole ring system in these derivatives is typically found to be essentially planar. nih.govresearchgate.net

In the case of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the indole ring exhibits an r.m.s. deviation of 0.0107 Å. nih.govresearchgate.net The dihedral angle, which describes the orientation between the mean planes of the indole and the attached benzene ring of the sulfonyl group, is a critical conformational parameter. For this derivative, the dihedral angle is 85.01 (6)°. nih.govresearchgate.net In other complex indole structures, these angles vary; for example, in one nicotinonitrile derivative, the central pyridine (B92270) ring is inclined to the indole ring system by 43.7 (1)°. nih.gov Bond lengths and angles are determined with high precision and generally align with established values for similar chemical structures. nih.govmdpi.com

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Indole Ring Planarity (r.m.s. deviation, Å) | Reference |

|---|---|---|---|---|---|

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | Tetragonal | I4₁/a | 85.01 (6) (Indole/Benzene) | 0.0107 | nih.govresearchgate.net |

| Ethyl 5-chloro-1H-indole-2-carboxylate (Polymorph) | Monoclinic | P2₁/c | Not specified | Not specified | nih.gov |

| 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile | Monoclinic | P2₁/n | 43.7 (1) (Pyridine/Indole) | Essentially coplanar (max dev. 0.035 Å) | nih.gov |

The stability and structure of a molecular crystal are dictated by a network of intermolecular interactions. X-ray crystallography elucidates these interactions in detail. In the crystal structures of 5-chloro-indole derivatives, hydrogen bonding is a predominant feature. For example, ethyl 5-chloro-1H-indole-2-carboxylate forms inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, in a nicotinonitrile derivative, molecules are linked into inversion dimers via pairs of N—H⋯N hydrogen bonds. nih.gov

| Compound | Interaction Type | Resulting Crystal Packing Motif | Reference |

|---|---|---|---|

| Ethyl 5-chloro-1H-indole-2-carboxylate | N—H⋯O hydrogen bonds, π–π stacking, C—Cl⋯π | Inversion dimers linked into double chains | nih.gov |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | N—H⋯O hydrogen bonds, I⋯Cl halogen bonds, C—I⋯π | Inversion dimers linked into sheets | nih.gov |

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | C—H⋯O hydrogen bonds | Hydrogen-bonded spiral parallel to the c-axis | nih.govresearchgate.net |

| 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile | N—H⋯N hydrogen bonds, C—H⋯π, π–π interactions | Inversion dimers | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an experimental verification of the empirical formula, confirming the stoichiometric composition of a newly synthesized molecule. The process involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion gases.

For indole derivatives, elemental analysis is routinely used to confirm that the final product corresponds to the expected molecular formula. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close agreement between the found and calculated values provides strong evidence for the compound's purity and identity. For example, the elemental analysis of 4,7-Dimethyl-1H-indole, a related indole compound, demonstrates this verification process. rsc.org

| Element | Calculated (%) for C₁₀H₁₁N | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 82.72 | 82.88 | rsc.org |

| Hydrogen (H) | 7.64 | 7.41 | rsc.org |

| Nitrogen (N) | 9.65 | 9.33 | rsc.org |

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating components of a mixture and providing quantitative purity data.

For indole derivatives, reverse-phase HPLC is a common method for analysis. For instance, 5-Chloro-1H-indole-3-ethylamine can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas chromatography is also widely applied. The purity of reaction mixtures and the conversion rates during the synthesis of indole derivatives can be monitored by GC. rsc.org For volatile compounds like 5-chloro-1H-indole, GC can be used to determine retention indices, which are characteristic for a given compound under specific column and temperature conditions. nist.gov Furthermore, coupling GC with a mass spectrometer (GC-MS) allows for the identification of trace impurities by comparing their mass spectra with library data. rsc.orgchromatographyonline.com

Isolation and purification of indole derivatives after synthesis are frequently achieved using flash column chromatography with silica (B1680970) gel as the stationary phase and solvent systems like petrol/ethyl acetate (B1210297) or cyclohexane/ethyl acetate. nih.govbeilstein-journals.org

| Technique | Compound | Purpose | Conditions/Details | Reference |

|---|---|---|---|---|

| Flash Chromatography | Ethyl 5-chloro-1H-indole-2-carboxylate | Purification | Stationary Phase: Silica gel; Eluent: 1:6 Ethyl acetate/Hexanes | nih.gov |

| HPLC | 5-Chloro-1H-indole-3-ethylamine | Analysis | Column: Newcrom R1; Mobile Phase: Acetonitrile, Water, Phosphoric Acid | sielc.com |

| GC-MS | General Indole Derivatives | Analysis/Identification | Instrument: ISQ Trace 1300 (EI) | rsc.org |

| GC | 5-chloro-1H-indole | Analysis | Kovats Retention Index: 1361 (VF-5 column) | nist.gov |

Theoretical and Computational Investigations of 5 Chloro 4 Methyl 1h Indole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent properties of 5-chloro-4-methyl-1H-indole. rsc.org These calculations provide a detailed picture of how the chloro and methyl substituents modulate the electron distribution within the indole (B1671886) scaffold.

Electronic Density Distribution and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic density distribution in this compound is significantly influenced by the opposing electronic effects of the chloro and methyl groups. The chlorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the 4-position is an electron-donating group. DFT calculations can map this electron distribution, revealing areas of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be delocalized over the indole ring, with significant contributions from the pyrrole (B145914) moiety. The LUMO, conversely, would also be distributed across the aromatic system. The presence of the chloro and methyl substituents will subtly alter the energies and spatial distributions of these orbitals compared to unsubstituted indole. Computational studies on related substituted indoles suggest that the HOMO-LUMO gap for this compound would be in a range typical for small organic molecules, indicating a stable yet reactive species. chemrxiv.org

| Orbital | Calculated Energy (eV) - Representative Values |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Aromaticity Analysis of the Indole Ring System

The indole ring system is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system like benzene (B151609). For the indole ring system in this compound, the HOMA value is expected to be slightly less than 1, reflecting the inherent geometric and electronic perturbations of the fused ring system and the influence of the substituents. researchgate.net

NICS values, on the other hand, are based on the magnetic properties of the ring system. A negative NICS value in the center of the ring is indicative of a diatropic ring current, a hallmark of aromaticity. Calculations on indole and its derivatives consistently show negative NICS values, confirming their aromatic character. For this compound, NICS calculations would likely reveal distinct values for the benzene and pyrrole rings, highlighting the differing degrees of aromaticity within the bicyclic system.

| Aromaticity Index | Ring | Expected Value Range |

|---|---|---|

| HOMA | Benzene | 0.85 - 0.95 |

| HOMA | Pyrrole | 0.70 - 0.80 |

| NICS(1) | Benzene | -8.0 to -10.0 ppm |

| NICS(1) | Pyrrole | -10.0 to -12.0 ppm |

Computational Modeling of Reaction Mechanisms and Pathways for this compound Transformations

Transition State Characterization and Reaction Energetics

For any proposed reaction of this compound, the identification and characterization of the transition state are of paramount importance. The transition state represents the highest energy point along the reaction coordinate and is the bottleneck for the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted indoles can lead to multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge. Computational modeling can be a valuable tool in this regard. By calculating the activation energies for the formation of all possible products, the most favorable reaction pathway can be identified.

For this compound, the interplay of the electronic and steric effects of the chloro and methyl groups will govern the regioselectivity of its reactions. For example, in electrophilic aromatic substitution, the electron-donating methyl group would favor substitution at certain positions, while the electron-withdrawing chloro group would disfavor it at others. Computational analysis of the transition state energies for substitution at each possible site can provide a quantitative prediction of the product distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules. nih.gov

The indole ring itself is largely planar, but the substituents and their interactions with the surrounding environment can lead to different conformational preferences. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing this compound in a simulation box with other molecules (e.g., solvent molecules or a biological receptor), the nature and strength of the interactions can be investigated. This can reveal information about hydrogen bonding, van der Waals interactions, and other non-covalent forces that govern the behavior of the molecule in a condensed phase. Such simulations are invaluable for understanding its solvation properties and its potential to bind to biological targets.

Ligand-Based and Structure-Based Computational Design Approaches for Indole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to design, optimize, and profile novel therapeutic agents. For indole derivatives, including substituted systems like this compound, two primary computational strategies are employed: ligand-based and structure-based design. These approaches leverage information about either known active molecules or the three-dimensional structure of the biological target to guide the development of new, more potent compounds. nih.gov

Ligand-Based Drug Design (LBDD)

Ligand-based approaches are utilized when the 3D structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The primary LBDD techniques applied to indole systems are Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. For indole derivatives, pharmacophore models have been generated to discriminate between active and inactive compounds. For instance, a model developed for indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as key features for activity. mdpi.com Another pharmacophore model for indole-based monoamine oxidase (MAO) inhibitors included two hydrophobic rings, one donor atom, and one acceptor site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (such as steric, electronic, and hydrophobic properties) affect potency, predictive models can be built. nih.gov For example, 3D-QSAR models for indole and isatin derivatives targeting beta-amyloid aggregation have successfully identified the physicochemical features correlated with their inhibitory potency. mdpi.comnih.gov These models help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

| Technique | Principle | Application to Indole Derivatives | Key Findings/Insights |

|---|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features required for biological activity. | Development of models for antiamyloidogenic and MAO-inhibiting indole analogs. mdpi.comnih.gov | Revealed the importance of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers for activity. mdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical properties of molecules with their biological activities to create predictive models. | Generation of 3D-QSAR models for indole derivatives as Pim-1 kinase inhibitors and antiamyloidogenic agents. mdpi.comnih.gov | Provided insights into how steric and electrostatic fields influence the interaction between inhibitors and their target enzymes. nih.govnih.gov |

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of a biological target (such as an enzyme or receptor) is available, structure-based methods can be employed. These techniques involve analyzing the target's binding site to design molecules that fit geometrically and interact favorably with key amino acid residues.

Molecular Docking: This is one of the most frequently used methods in SBDD. researchgate.net It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.nettandfonline.com Docking studies have been extensively used for indole derivatives to understand their binding modes. For example, docking simulations of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were performed to predict their binding interactions with the Epidermal Growth Factor Receptor (EGFR). researchgate.netasianpubs.org Similarly, docking was used to explore the binding of indole-based Schiff bases to α-glucosidase, revealing key interactions like hydrogen bonding and π–π stacking with residues such as Asp327, Asp542, and Phe649. mdpi.com These studies are crucial for elucidating structure-activity relationships and rationally designing derivatives with improved potency. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the ligand-target interaction, MD simulations offer a dynamic view. frontiersin.org This method simulates the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govtandfonline.com MD simulations have been used to examine the stability of indole derivatives within the binding sites of targets like Pim-1 kinase and galectin-1. nih.govresearchgate.net These simulations can confirm the stability of interactions predicted by docking and help understand the role of specific residues in binding. nih.govfrontiersin.org

| Technique | Principle | Application to Indole Derivatives | Key Findings/Insights |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand within a target's active site. researchgate.net | Used to study the binding of indole derivatives to targets like EGFR, α-glucosidase, HIV-1 gp120, and Pim-1 kinase. nih.govresearchgate.netresearchgate.netmdpi.com | Identified crucial interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues, guiding the design of more potent inhibitors. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system to assess the stability of ligand-protein complexes. frontiersin.org | Applied to investigate the stability of indole-based inhibitors bound to Pim-1 kinase and galectin-1. nih.govresearchgate.net | Confirmed the stability of binding modes predicted by docking and elucidated the dynamic behavior of the complex over time. nih.govnih.gov |

The integration of these ligand- and structure-based computational approaches provides a robust framework for the discovery and optimization of indole-based therapeutic agents. By combining the insights from QSAR, pharmacophore modeling, molecular docking, and MD simulations, researchers can rationally design novel compounds, like derivatives of this compound, with enhanced efficacy and selectivity. nih.gov

Structure Property Relationships Spr in the Context of 5 Chloro 4 Methyl 1h Indole Derivatives

Impact of Halogen (Chlorine) and Alkyl (Methyl) Substituents on Electronic and Steric Properties

The electronic and steric landscape of the indole (B1671886) scaffold is significantly modulated by the presence of the chlorine atom at the 5-position and the methyl group at the 4-position. These substituents exert both inductive and resonance effects, which in turn influence the electron density distribution, reactivity, and physical properties of the molecule.

The chlorine atom at the 5-position primarily exerts a dual electronic effect:

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect partially counteracts the inductive withdrawal, though the inductive effect is generally stronger for halogens.

The methyl group at the 4-position is generally considered an activating group due to:

Inductive Effect (+I): The methyl group is electron-donating through the sigma bond framework, pushing electron density into the aromatic ring and increasing its nucleophilicity.

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi-system of the indole ring also contributes to its electron-donating nature.

Sterically, the methyl group at the 4-position introduces bulk, which can influence the approach of reagents and affect the conformation of the molecule and its derivatives. The chlorine atom, being larger than a hydrogen atom, also contributes to the steric profile of the molecule, albeit to a lesser extent than the methyl group in this arrangement.

The combined electronic effects of these substituents create a nuanced reactivity profile. The electron-withdrawing nature of the chlorine can make the indole less susceptible to electrophilic attack compared to the parent indole, while the electron-donating methyl group can partially mitigate this effect and influence the regioselectivity of such reactions.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Chlorine | 5 | -I (Inductive withdrawal), +R (Resonance donation) | Moderate |

| Methyl | 4 | +I (Inductive donation), Hyperconjugation | Moderate to significant |

Rational Design Principles for Modulating Reactivity and Selectivity in Indole Systems

The principles of rational design allow for the strategic modification of the this compound core to achieve desired reactivity and selectivity in chemical transformations. A key consideration in the reactivity of indoles is their propensity for electrophilic substitution, which preferentially occurs at the C3 position. stackexchange.com However, the substituents on the benzene (B151609) ring of this compound can influence this inherent reactivity.

The electron-donating methyl group at C4 and the electron-withdrawing yet resonance-donating chlorine at C5 will subtly alter the electron density at various positions of the indole ring. This can be exploited to control the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents must be considered. While the pyrrole (B145914) ring is generally more reactive than the benzene ring, strong electrophiles can also react at the benzene moiety.

Rational design principles for this system include:

Protecting Groups: The nitrogen of the indole ring can be functionalized with a protecting group, such as a tosyl group, to modulate the electronic properties of the ring and prevent unwanted side reactions at the nitrogen atom. nih.govnih.govresearchgate.net

Directed Metalation: The use of directing groups can facilitate the metalation and subsequent functionalization of specific C-H bonds, overriding the inherent reactivity patterns of the indole nucleus.

Catalyst Control: In transition metal-catalyzed cross-coupling reactions, the choice of ligand and metal can play a crucial role in determining the site of reaction. For instance, palladium-catalyzed reactions are widely used for the functionalization of indoles. nih.gov

Substituent Modification: Further derivatization of the chloro or methyl groups, or introduction of additional substituents, can fine-tune the electronic and steric properties to achieve a specific chemical outcome.

By applying these principles, chemists can design synthetic routes to novel this compound derivatives with precise control over the placement of new functional groups, enabling the creation of molecules with specific biological or material properties.

Influence of Substitution on Molecular Conformation and Tautomerism

The substituents on the indole ring can influence its molecular conformation and the potential for tautomerism. The indole ring system itself is largely planar. In a related derivative, 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, the indole ring is essentially planar. nih.govnih.govresearchgate.net It is expected that this compound also possesses a planar indole core. The primary conformational flexibility in its derivatives would arise from the rotation of substituents attached to the indole nucleus.

Indole and its derivatives can theoretically exist in different tautomeric forms, although the 1H-indole form is overwhelmingly the most stable. Tautomerism involves the migration of a proton. In the case of indole, a proton could potentially migrate from the nitrogen atom to one of the carbon atoms, giving rise to indolenine tautomers.

The presence of the 5-chloro and 4-methyl substituents is unlikely to significantly shift the tautomeric equilibrium towards the less stable indolenine forms under normal conditions. However, these substituents can influence the relative energies of the different tautomers. Computational studies can provide insights into the energetic landscape of the possible tautomers of this compound and how this might be affected by the solvent environment. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct reactivity and biological activity.

Crystallographic Studies on Hydrogen Bonding Networks and Crystal Engineering

In the crystal structure of 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, the indole ring is essentially planar. The molecule packs in the crystal lattice through a network of C-H···O hydrogen bonds, forming a spiral arrangement. nih.govnih.govresearchgate.net For the parent this compound, the primary hydrogen bonding motif is expected to involve the N-H group of the indole ring acting as a hydrogen bond donor and a suitable acceptor atom on a neighboring molecule. The chlorine atom is generally a poor hydrogen bond acceptor.

Crystal engineering principles can be applied to design novel crystalline forms of this compound derivatives with desired properties. This can be achieved by introducing functional groups capable of forming specific and robust hydrogen bonds, leading to predictable supramolecular assemblies. The understanding of hydrogen bonding patterns is critical for controlling the solid-state properties of materials, such as solubility, melting point, and polymorphism.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂ClNO₂S |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Indole Ring Planarity (r.m.s. deviation) | 0.0107 Å |

| Dihedral Angle (Indole and Benzene rings) | 85.01 (6)° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds |

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery process.

For this compound derivatives, QSPR models could be developed to predict a wide range of properties, including:

Reactivity parameters: such as reaction rates or equilibrium constants.

Spectroscopic properties: such as absorption and emission wavelengths.

Chromatographic retention times. nih.gov

Physical properties: such as solubility, melting point, and boiling point.

To build a QSPR model, a dataset of compounds with known properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical structure and can be categorized as:

Topological descriptors: based on the 2D representation of the molecule.

Geometrical descriptors: derived from the 3D structure of the molecule.

Electronic descriptors: related to the electron distribution in the molecule.

Physicochemical descriptors: such as lipophilicity (logP) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the property of interest. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques.

For this compound derivatives, QSPR studies would likely reveal the importance of descriptors related to the electronic effects of the chloro and methyl substituents, as well as steric and lipophilic parameters, in determining their properties. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Utilizing 5 Chloro 4 Methyl 1h Indole

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

Substituted indoles, particularly those bearing halogen atoms, are frequently employed as key intermediates for constructing complex molecular architectures. acs.org The chlorine atom at the 5-position and the methyl group at the 4-position of the indole (B1671886) ring offer distinct advantages for synthetic chemists. The chloro group can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, or it can act as a blocking group to direct other electrophilic substitution reactions to specific positions on the indole ring. The methyl group, meanwhile, influences the electronic environment and provides steric bulk, which can be crucial for controlling regioselectivity in subsequent synthetic steps.

The utility of the 5-chloro-indole scaffold as a foundational unit is well-documented. It serves as a building block for a variety of biologically active molecules, including agents developed for HIV research. acs.org The synthesis of complex molecules often relies on the sequential and controlled addition of functional groups, a process for which halogenated indoles are ideally suited. mdpi.com

The 5-chloro-4-methyl-1H-indole core is an excellent starting point for the synthesis of more elaborate, fused heterocyclic systems. The indole nitrogen and the reactive C2 and C3 positions of the pyrrole (B145914) ring are common sites for annulation reactions, where additional rings are built onto the original indole framework.

Research on related chloro-methyl-indole derivatives demonstrates this potential. For instance, 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole has been utilized as a key intermediate where the chloro group is displaced by a hydrazine (B178648) moiety, enabling the subsequent annulation of a 1,2,4-triazole (B32235) ring. researchgate.net This creates a complex, polycyclic heteroaromatic system from a simpler chloro-methyl-indole precursor. Similarly, other 5-chloro-indole derivatives have been used to synthesize complex pyrazole-containing scaffolds, which are prominent in medicinal chemistry. nih.gov These examples underscore the role of the chloro-indole unit as a versatile platform for accessing structurally diverse and novel heterocyclic compounds.

Table 1: Examples of Heterocyclic Scaffolds Derived from Chloro-Indole Precursors

| Precursor Type | Resulting Scaffold | Synthetic Strategy | Reference |

| Chloro-methyl-pyridazino-indole | Triazolo-pyridazino-indole | Nucleophilic substitution and ring annulation | researchgate.net |

| 5-Chloro-indole derivative | Dihydro-pyrazole-carboxylic acid | Multi-step synthesis involving Vilsmeier-Haack formylation | nih.gov |

| 5-Chloroindole | 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Amide coupling | mdpi.com |

The indole scaffold is increasingly recognized for its potential in the development of new agrochemicals, including fungicides, insecticides, and herbicides. Its derivatives are known to interact with various biological targets in pests and pathogens. While specific research on this compound in this area is limited, the known bioactivity of related compounds suggests its potential as a valuable synthon. Halogenated aromatic compounds are a common feature in many commercial pesticides due to their ability to enhance metabolic stability and binding affinity. The combination of a chloro and a methyl group on the indole ring could be leveraged to fine-tune the biological activity and physical properties of new agrochemical candidates.

Indole derivatives are gaining attention as components of novel optoelectronic materials, including those used for photochromism, electroluminescence, and non-linear optics. nih.govmdpi.com The rich electron density of the indole ring system plays a crucial role in these properties. The electronic characteristics of the indole core can be precisely tuned by adding electron-donating or electron-withdrawing substituents.

In this compound, the chloro group acts as a weak electron-withdrawing group via induction, while the methyl group is weakly electron-donating. This specific substitution pattern modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole system. By incorporating this scaffold into larger conjugated systems, researchers can engineer materials with tailored absorption and emission wavelengths, fluorescence quantum yields, and thermal stability, making them suitable for applications in organic electronics. nih.gov

Integration of this compound Derivatives in Catalysis Research